molecular formula C6H11FO5 B569170 3-Deoxy-3-fluoro-D-mannose CAS No. 87764-46-3

3-Deoxy-3-fluoro-D-mannose

Cat. No. B569170
CAS RN: 87764-46-3
M. Wt: 182.147
InChI Key: RMHCJIQOFXULDL-KVTDHHQDSA-N
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Description

3-Deoxy-3-fluoro-D-mannose is a compound extensively utilized in the biomedical sphere . It has profound efficacy in combatting a diverse range of ailments, notably viral and bacterial infections . It is metabolized and incorporated into the cell wall of Saccharomyces cerevisiae .


Synthesis Analysis

The synthesis of this compound involves enzymatic pathways . A paper describes the synthesis of a novel compound, 3-deoxy-3-fluoro- β - d -allopyranoside, which involves blocking the 4- and 6-positions of allose to cause fluorination only at the 3-position .


Molecular Structure Analysis

The molecular formula of this compound is C6H11FO5 . The this compound molecule contains a total of 22 bond(s). There are 11 non-H bond(s), 1 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 1 aldehyde(s) (aliphatic), 4 hydroxyl group(s), 1 primary alcohol(s), and 3 secondary alcohol(s) .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 182.15 . The C–F bond in the compound is highly polarized, which affects the electron density of the carbohydrate structure .

Scientific Research Applications

  • Metabolism in Yeast and Chick-Embryo Cells : 3-Deoxy-3-fluoro-D-mannose, along with other deoxyfluoro sugars, undergoes phosphorylation and activation in yeast and chick-embryo cells, leading to the formation of various nucleotide derivatives. These derivatives are incorporated into glycoproteins, although the incorporation rate is lower compared to 2-deoxy-D-glucose (Schmidt, Biely, Kratky, & Schwarz, 1978).

  • Metabolism by Saccharomyces cerevisiae : Incubation with this compound leads to the formation of metabolites like this compound 1,6-bisphosphate and GDP-3-deoxy-3-fluoro-D-mannose. This study also found that the transport and conversion into sugar nucleotide are less efficient compared to 4-fluoro sugar (Grier & Rasmussen, 1983).

  • Synthesis of this compound : The synthesis process of this compound has been explored, showing the addition of potassium cyanide to 2-deoxy-2-fluoro-D-arabinose followed by catalytic hydrogenation as a method to produce this sugar (Rasmussen, Tafuri, & Smale, 1983).

  • Yeast Hexokinase Specificity Study : 3-Deoxy-3-fluoro-D-glucose, a related compound to this compound, is a poor substrate for yeast hexokinase, suggesting specific enzyme interactions with these sugar derivatives (Bessell, Foster, & Westwood, 1972).

  • Use in Inhibiting Biological Properties of Viruses : Both 2-deoxy-2-fluoro-D-glucose and 2-deoxy-2-fluoro-D-mannose inhibit the synthesis of infectious viruses in various cell types. The inhibition effect of 2-deoxy-2-fluoro-D-mannose is stronger compared to 2-deoxy-2-fluoro-D-glucose, particularly in glycoprotein biosynthesis (Schmidt, Schwarz, & Ludwig, 1976).

  • Atherosclerosis Imaging : 2-Deoxy-2-[18F]fluoro-D-mannose, a related compound, has been used for imaging atherosclerotic lesions, showing comparable uptake to [18F]FDG in rabbit models. This suggests potential applications in identifying inflammation in high-risk plaques (Tahara et al., 2014).

  • Hexose-Transport System Study : 3-Deoxy-3-fluoro-D-glucose, a related compound, affects the hexose transport system in human erythrocytes. It's suggested that the binding of 3-deoxy-3-fluoro-D-glucose to the transport system is equivalent to that of D-glucose (Riley & Taylor, 1973).

Biochemical Analysis

Biochemical Properties

3-Deoxy-3-fluoro-D-mannose is metabolized and incorporated into the cell wall of Saccharomyces cerevisiae . It interacts with various enzymes and proteins during this process. For instance, it is converted into this compound 1,6-bisphosphate, this compound 6-phosphate, and GDP-3-deoxy-3-fluoro-D-mannose . These interactions are crucial for the compound’s role in biochemical reactions.

Cellular Effects

The effects of this compound on cells are primarily related to its incorporation into the cell wall of Saccharomyces cerevisiae This process influences cell function, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its metabolism into various compounds, including this compound 1,6-bisphosphate, this compound 6-phosphate, and GDP-3-deoxy-3-fluoro-D-mannose . These compounds can interact with various biomolecules, potentially influencing enzyme activity and gene expression.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized into compounds such as this compound 1,6-bisphosphate, this compound 6-phosphate, and GDP-3-deoxy-3-fluoro-D-mannose . These compounds can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.

properties

IUPAC Name

(2R,3S,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHCJIQOFXULDL-KVTDHHQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](C=O)O)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: How does 3-Deoxy-3-fluoro-D-mannose interact with Saccharomyces cerevisiae and what are the downstream effects?

A: this compound exhibits limited transport into Saccharomyces cerevisiae S288C cells compared to its 4-fluoro counterpart. [] Once inside the cell, it undergoes phosphorylation to form this compound 1,6-bisphosphate and this compound 6-phosphate. It can be further converted to GDP-3-deoxy-3-fluoro-D-mannose, albeit with much lower efficiency compared to 4-deoxy-4-fluoro-D-mannose. Notably, minimal incorporation of this compound into the cell-wall polysaccharides is observed. [] This suggests its limited involvement in cell wall biosynthesis pathways.

Q2: What is known about the synthesis of this compound?

A: Multiple research articles describe the synthesis of this compound. [, , , ] These publications detail specific synthetic routes and methodologies employed to obtain the compound, which are valuable resources for organic chemists.

Q3: Are there differences in how Saccharomyces cerevisiae processes this compound and 4-Deoxy-4-fluoro-D-mannose? **

A: Yes, significant differences exist. While both this compound and 4-deoxy-4-fluoro-D-mannose are metabolized by Saccharomyces cerevisiae S288C, the 4-fluoro analog demonstrates superior transport into cells and more efficient conversion into its corresponding sugar nucleotide. [] This difference likely contributes to the observation that 4-deoxy-4-fluoro-D-mannose is incorporated into cell wall polysaccharides while this compound is not. [] This highlights the importance of fluorine position on the sugar molecule for cellular uptake and metabolic processing.

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